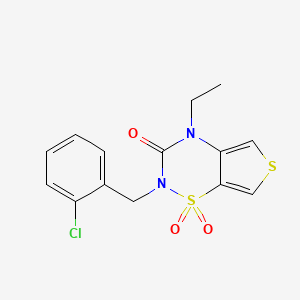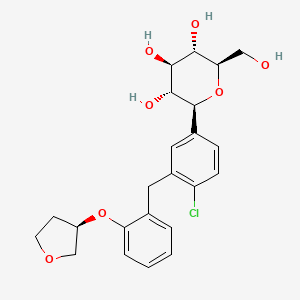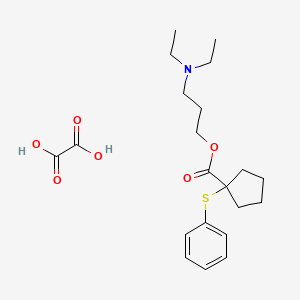
Benzenemethanol, 4-fluoro-alpha-(((1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanol, 4-fluoro-alpha-(((1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-, hydrochloride is a complex organic compound that features a combination of aromatic and aliphatic structures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-fluoro-alpha-(((1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-, hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the benzenemethanol derivative, followed by the introduction of the 4-fluoro group. The naphthalenyl moiety is then attached through a series of condensation reactions, and the final product is obtained by forming the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanol, 4-fluoro-alpha-(((1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the benzenemethanol group to a corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the naphthalenyl moiety or other reducible groups.
Substitution: Halogen substitution reactions, particularly involving the 4-fluoro group.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., sodium methoxide).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while substitution reactions could produce various substituted benzenemethanol derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.
Industry: Use in the synthesis of materials with specific properties.
Mécanisme D'action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include binding to active sites, altering enzyme activity, or modulating receptor function. Detailed studies would be required to elucidate the exact mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other benzenemethanol derivatives, fluorinated aromatic compounds, and naphthalenyl-containing molecules.
Uniqueness
What sets Benzenemethanol, 4-fluoro-alpha-(((1,2,3,4-tetrahydro-6,7-dimethoxy-2-naphthalenyl)amino)methyl)-, hydrochloride apart is its unique combination of functional groups, which could confer specific chemical reactivity and biological activity not seen in other compounds.
Propriétés
Numéro CAS |
116680-78-5 |
|---|---|
Formule moléculaire |
C20H25ClFNO3 |
Poids moléculaire |
381.9 g/mol |
Nom IUPAC |
2-[(6,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl)amino]-1-(4-fluorophenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C20H24FNO3.ClH/c1-24-19-10-14-5-8-17(9-15(14)11-20(19)25-2)22-12-18(23)13-3-6-16(21)7-4-13;/h3-4,6-7,10-11,17-18,22-23H,5,8-9,12H2,1-2H3;1H |
Clé InChI |
CSPBBOFEHXKDKX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2CC(CCC2=C1)NCC(C3=CC=C(C=C3)F)O)OC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



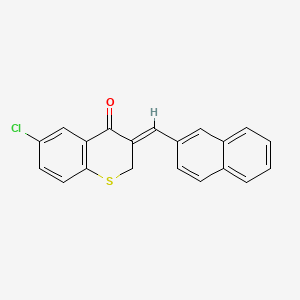

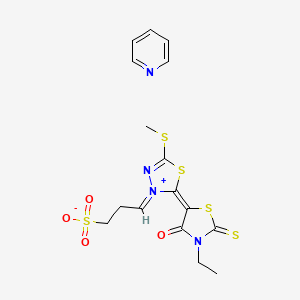
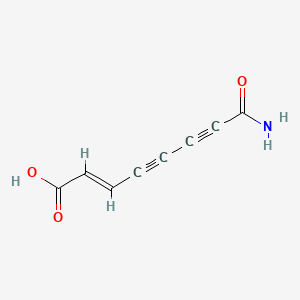

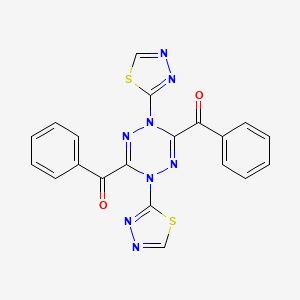

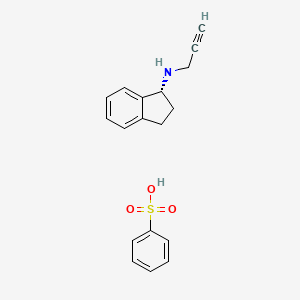

![3-[[4-(2-bromophenyl)phenyl]methoxymethyl]pyridine;oxalic acid](/img/structure/B12750610.png)
